4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine

Description

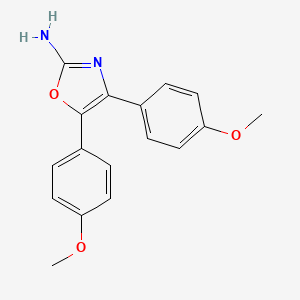

4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine (CAS: 145661-17-2) is a heterocyclic organic compound with the molecular formula C₂₃H₂₀N₂O₃ and a molecular weight of 372.424 g/mol . Its structure comprises a central oxazole ring substituted at positions 4 and 5 with 4-methoxyphenyl groups, while position 2 features an aniline moiety (Figure 1). The methoxy (-OCH₃) groups are para-substituted on both phenyl rings, contributing to the compound’s electron-rich aromatic system.

Propriétés

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQBTVPFWBONES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368476 | |

| Record name | 4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77151-48-5 | |

| Record name | 4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzoyl chloride with 4-methoxyaniline to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding oxazole N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4,5-bis-(4-methoxy-phenyl)-oxazol-2-ylamine. Research indicates that compounds with oxazole moieties exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several oxazole derivatives, including this compound, against human cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). The results demonstrated significant inhibition of cell proliferation with IC50 values indicating potent activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 1.5 |

| This compound | PC12 | 2.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

Antiviral Properties

The antiviral activity of oxazole derivatives has also been explored. Notably, compounds structurally similar to this compound have shown effectiveness against HIV protease.

Case Study: Inhibition of HIV Protease

In a study focused on HIV protease inhibitors, derivatives of oxazole were synthesized and tested for their ability to inhibit viral replication. The following table summarizes the findings:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 3.9 | Competitive inhibition of HIV protease |

The compound exhibited promising results in inhibiting HIV replication in vitro, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

Beyond anticancer and antiviral applications, this compound has been evaluated for antimicrobial properties. Its effectiveness against various bacterial strains has been documented.

Case Study: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial activity revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results indicate that the compound could serve as a basis for the development of new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Structural Features

The compound’s uniqueness lies in its bis(4-methoxyphenyl)-substituted oxazole core and the primary amine at position 2. These features distinguish it from other heterocyclic systems, such as flavanones or benzopyrans (e.g., neochamaejasmin B and chamaejasmenin B in ), which share methoxyphenyl substituents but have distinct core scaffolds . Below, we compare its attributes with hypothetical analogs and structurally related heterocycles.

Comparison Table

*Hypothetical analog for illustrative purposes.

Substituent Effects and Electronic Properties

- Aniline vs. Hydroxyl/Ketone: The primary amine at position 2 offers distinct reactivity (e.g., participation in Schiff base formation), contrasting with the ketone or hydroxyl groups in biflavanones and chromones .

Molecular Weight and Complexity

With a molecular weight of 372.42 g/mol, the compound is heavier than simpler oxazole derivatives (e.g., 2,5-diphenyloxazol-4-amine at 236.27 g/mol) but lighter than biflavanones like neochamaejasmin B (~580 g/mol). This intermediate size may balance solubility and bioavailability in pharmaceutical contexts .

Research Findings and Limitations

Gaps in Comparative Data

The provided evidence lacks explicit studies on this compound’s reactivity, biological activity, or direct comparison with oxazole analogs. Further research is needed to explore its practical applications and performance relative to similar structures.

Activité Biologique

4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical formula for this compound is with a molecular weight of 296.32 g/mol. The structure features two methoxy-substituted phenyl groups attached to an oxazole ring, which is known for its role in drug discovery due to its bioactive properties.

Biological Activities

Research indicates that compounds containing oxazole rings exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains. For instance, certain oxazoles demonstrate significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 10 μM .

- Anti-inflammatory Effects : Oxazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Some derivatives exhibited potent COX-2 inhibition, suggesting potential therapeutic applications in inflammatory diseases .

- Antioxidant Properties : The antioxidant capacity of oxazole derivatives is noteworthy, with some compounds showing IC50 values indicating effective scavenging ability against free radicals .

- Cytotoxicity : In vitro studies have demonstrated that certain oxazole derivatives possess cytotoxic effects against cancer cell lines. For example, one study reported an IC50 value of 1.5 µM against mouse lymphoma cells for a related compound .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing various oxazole derivatives, including this compound, evaluated their activity against E. coli and S. aureus. The results indicated that modifications to the oxazole structure could enhance antimicrobial potency, with specific derivatives achieving MICs below 20 μM .

Case Study 2: Anti-inflammatory Potential

In another investigation, compounds were tested for their ability to inhibit inflammation in a carrageenan-induced rat paw model. Among the synthesized derivatives, those incorporating the oxazole moiety showed significant reductions in paw swelling compared to controls . This suggests a promising avenue for developing anti-inflammatory agents based on this scaffold.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization reactions under reflux conditions. For example, hydrazide derivatives can be refluxed in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours), followed by distillation under reduced pressure and crystallization using water-ethanol mixtures to achieve yields of ~65% . Optimization may include varying solvent polarity, reaction time, and temperature. Catalytic additives (e.g., acid/base catalysts) or microwave-assisted synthesis could further improve efficiency. Post-reaction purification via column chromatography or recrystallization ensures product purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions and oxazole ring integrity. IR spectroscopy can verify functional groups (e.g., C=N stretching at ~1600–1650 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical: 372.4275 g/mol) .

- Chromatography : HPLC with UV detection (e.g., C18 column, methanol-water mobile phase) assesses purity. TLC with silica gel plates and fluorescent indicators monitors reaction progress .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

- Methodological Answer : Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats to minimize contact. Store in airtight containers away from light. Emergency procedures should include immediate rinsing for skin/eye exposure and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies, space group assignment) during structural determination?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to cross-validate data. For bond length anomalies, check for thermal displacement parameters (ADPs) and hydrogen bonding effects. If space group ambiguity arises, compare merging statistics () for alternative assignments. Tools like PLATON (ADDSYM algorithm) detect missed symmetry elements, while OLEX2 or WinGX interfaces streamline error analysis .

Q. What experimental design considerations are critical when investigating the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Prioritize cell lines with relevant receptors (e.g., HeLa for antiproliferative studies) and include positive/negative controls .

- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC values.

- Molecular Docking : Compare the compound’s geometry (from XRD data) against target proteins (e.g., androgen receptors) using AutoDock Vina. Focus on methoxy group interactions with hydrophobic pockets .

Q. What strategies are effective for validating the three-dimensional structure of this compound when conventional spectroscopic methods provide ambiguous results?

- Methodological Answer : Combine X-ray crystallography with computational validation. Refine XRD data using SHELXL, ensuring -factors (<5%) and CheckCIF/PLATON validation reports . For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) or dynamic NMR to resolve tautomerism. DFT calculations (e.g., Gaussian09) can predict vibrational spectra for comparison with experimental IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.